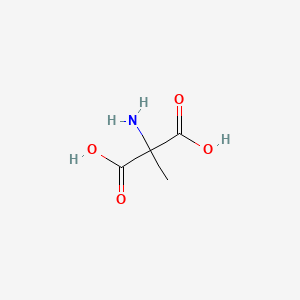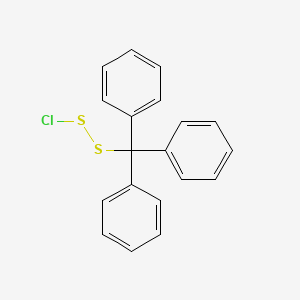
Chlorotriphenylmethyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotriphenylmethyl disulfide is an organosulfur compound characterized by the presence of a trityl group (triphenylmethyl) attached to a sulfanyl group, which is further bonded to a thiohypochlorite moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tritylsulfanyl thiohypochlorite typically involves the reaction of trityl chloride with sodium thiohypochlorite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
Ph3CCl+NaOSCl→Ph3CSOSCl+NaCl
Industrial Production Methods
Industrial production of tritylsulfanyl thiohypochlorite may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorotriphenylmethyl disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tritylsulfanyl sulfonyl chloride.
Reduction: Reduction reactions can convert it into tritylsulfanyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiohypochlorite moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with tritylsulfanyl thiohypochlorite under mild conditions.
Major Products Formed
Oxidation: Tritylsulfanyl sulfonyl chloride.
Reduction: Tritylsulfanyl sulfide.
Substitution: Various tritylsulfanyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorotriphenylmethyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing tritylsulfanyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tritylsulfanyl thiohypochlorite involves its interaction with nucleophilic sites in target molecules. The trityl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The thiohypochlorite moiety can undergo redox reactions, making it a versatile reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trityl chloride: Used as a precursor in the synthesis of tritylsulfanyl thiohypochlorite.
Tritylsulfanyl sulfonyl chloride: An oxidation product of tritylsulfanyl thiohypochlorite.
Tritylsulfanyl sulfide: A reduction product of tritylsulfanyl thiohypochlorite.
Uniqueness
Chlorotriphenylmethyl disulfide is unique due to its combination of a trityl group and a thiohypochlorite moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C19H15ClS2 |
|---|---|
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
tritylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C19H15ClS2/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
MWWBLWUGRKHNCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


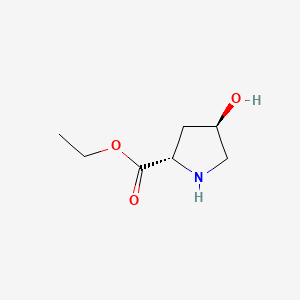
![Benzenamine, 4-[2-(4-nitrophenyl)ethenyl]-N-octadecyl-](/img/structure/B1638004.png)
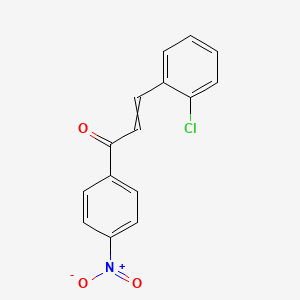

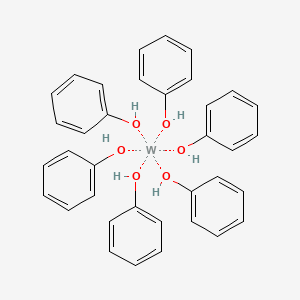
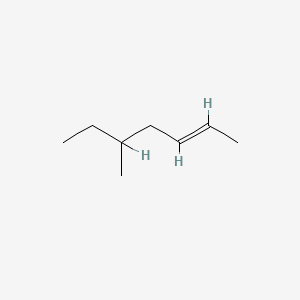

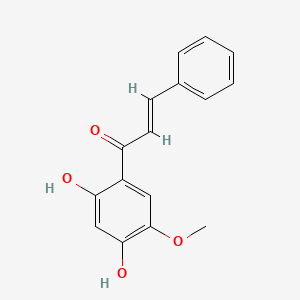
![4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1638040.png)


![(1S,4aS,5R,7aS)-5-acetyloxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1638059.png)
